

Measuring Erythromycin Propionate Concentration in Tissue Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: Erythromycin Propionate

Cat. No.: B086350

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of **erythromycin propionate** concentration in tissue samples. The methodologies outlined below utilize common analytical techniques, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Erythromycin is a macrolide antibiotic widely used in veterinary and human medicine.^[1] Monitoring its concentration in tissues is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and drug development research. This document offers a comparative overview of three prevalent analytical methods and provides detailed protocols to assist researchers in selecting and implementing the most suitable technique for their specific needs.

Analytical Methods Overview

The choice of analytical method for quantifying erythromycin in tissue samples depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.

- LC-MS/MS is a highly sensitive and specific method, making it ideal for detecting low concentrations of erythromycin and its metabolites.[\[2\]](#)[\[3\]](#) It is often considered the gold standard for regulatory and research purposes.
- HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS.[\[4\]](#)[\[5\]](#) While generally less sensitive, it can be suitable for applications where higher concentrations of the analyte are expected.
- ELISA is a high-throughput immunoassay that is well-suited for screening large numbers of samples.[\[6\]](#)[\[7\]](#)[\[8\]](#) Commercially available kits simplify the workflow, though they may exhibit cross-reactivity with related compounds.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different analytical methods for erythromycin determination in various tissue types.

Table 1: LC-MS/MS Method Performance

Tissue Type	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Chicken Muscle, Liver, Kidney	0.5 µg/kg	2.0 µg/kg	87.78 - 104.22	[9]
Salmon	< 10 ng/g	-	-	[2]
Bovine Muscle	-	-	-	[10]
Fishery Products	-	-	-	[11]

Table 2: HPLC-UV Method Performance

Matrix	Linearity Range	Correlation Coefficient (r^2)	Precision (%RSD)	Reference
Pharmaceutical Formulation	1µg-5µg and 100µg-500µg	0.999	< 2	[12]
Dermatological Cream	0.77-1.43 g/100g	0.9998	< 1.5	[5]

Table 3: ELISA Method Performance

Tissue Type	Detection Limit	Sensitivity	Recovery Rate (%)	Reference
Muscle (livestock)	5 ppb	-	90% ± 30%	[13]
Muscle (Fish, shrimp)	10 ppb	-	90% ± 30%	[13]
Bovine Muscle	0.4 ng/mL	1.4 ng/mL	-	[10]
Milk, Tissue, Honey	-	0.2 ppb	-	[8]

Experimental Protocols

LC-MS/MS Method for Erythromycin in Chicken Tissue

This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with UHPLC-MS/MS analysis.[9]

4.1.1. Sample Preparation (QuEChERS Extraction)

- Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
- Internal Standard: Add the internal standard solution (e.g., roxithromycin).
- Extraction: Add 10 mL of acetonitrile-water (80:20, v/v).

- Shaking: Cap the tube and shake vigorously for 10 minutes.
- Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Centrifugation: Shake again for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Cleanup: Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing a suitable sorbent (e.g., C18, PSA).
- Final Centrifugation: Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

4.1.2. LC-MS/MS Conditions

- Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm \times 2.1 mm, 1.7 μm).[\[9\]](#)
- Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[\[3\]](#)
- Flow Rate: 0.4 mL/min.[\[3\]](#)
- Injection Volume: 5-20 μL .
- Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Monitor specific precursor and product ion transitions for erythromycin and the internal standard.

HPLC-UV Method for Erythromycin

This protocol provides a general framework for the analysis of erythromycin in various matrices.
[\[4\]](#)[\[5\]](#)

4.2.1. Sample Preparation

- Homogenization: Homogenize the tissue sample with a suitable buffer.
- Protein Precipitation: Add a protein precipitating agent like acetonitrile or methanol, vortex, and centrifuge.

- Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
 - LLE: Extract the supernatant with an immiscible organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the mobile phase.
 - SPE: Pass the supernatant through a conditioned SPE cartridge (e.g., C18). Wash the cartridge and elute the analyte with a suitable solvent. Evaporate the eluate and reconstitute.
- Filtration: Filter the final extract through a 0.45 μm filter before injection.

4.2.2. HPLC-UV Conditions

- Column: C18 column (e.g., Inertsil ODS C18, 4.6 x 150 mm).[\[4\]](#)
- Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 40:60, v/v) is often used. [\[4\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 215 nm.[\[4\]](#)
- Column Temperature: 35°C.

Competitive ELISA Method

This protocol is based on the principle of a competitive enzyme immunoassay using a commercial ELISA kit.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[13\]](#)

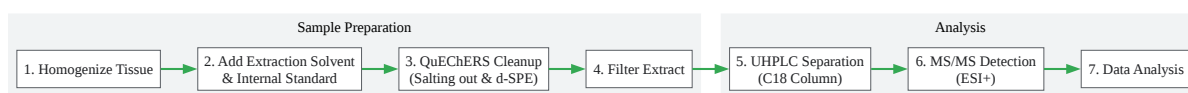
4.3.1. Sample Preparation

- Homogenization: Homogenize the tissue sample in the extraction buffer provided with the kit.
- Centrifugation: Centrifuge the homogenate to pellet solid debris.
- Dilution: Dilute the supernatant according to the kit's instructions.

4.3.2. ELISA Procedure

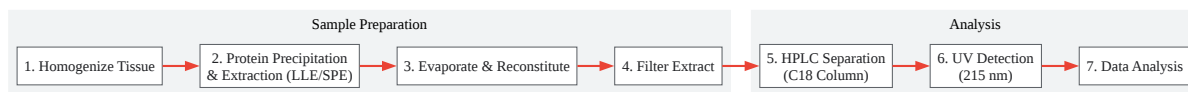
- **Standard and Sample Addition:** Add standards and prepared samples to the antibody-coated microplate wells.
- **HRP-Conjugate Addition:** Add the enzyme (HRP)-conjugated erythromycin to the wells.
- **Incubation:** Incubate the plate to allow for competitive binding between the erythromycin in the sample/standard and the HRP-conjugate for the antibody binding sites.
- **Washing:** Wash the plate to remove unbound reagents.
- **Substrate Addition:** Add the TMB substrate solution to the wells, leading to color development.
- **Stopping the Reaction:** Stop the color development by adding the stop solution.
- **Measurement:** Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the erythromycin concentration.
- **Quantification:** Calculate the erythromycin concentration in the samples by comparing their absorbance to the standard curve.

Visualizations



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Caption: LC-MS/MS Experimental Workflow.



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